3-(2,2-Difluoroethoxy)propan-1-amine

Beschreibung

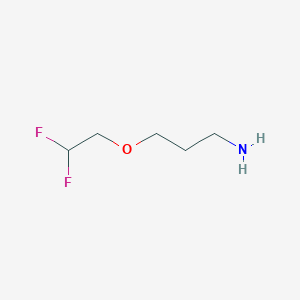

3-(2,2-Difluoroethoxy)propan-1-amine (CAS: 1250067-99-2) is an aliphatic amine with a molecular formula of C₅H₁₁F₂NO and a molar mass of 139.14 g/mol . Its structure features a primary amine group (-NH₂) linked to a propane chain substituted with a 2,2-difluoroethoxy moiety. The difluoroethoxy group introduces strong electron-withdrawing effects, influencing the compound's polarity, solubility, and reactivity.

Eigenschaften

IUPAC Name |

3-(2,2-difluoroethoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO/c6-5(7)4-9-3-1-2-8/h5H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIAKZWTKUUVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2,2-difluoroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the difluoroethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,2-Difluoroethoxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro compounds or amides.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of azides, thiols, or other substituted products.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Difluoroethoxy)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2,2-Difluoroethoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorinated Ethoxy Amines

3-(2-Fluoroethoxy)propan-1-amine (CAS: 593-00-0)

- Molecular Formula: C₅H₁₂FNO

- Molar Mass : 121.15 g/mol

- Key Differences: Replacing one fluorine in the ethoxy group with hydrogen reduces electronegativity, leading to lower boiling points and altered solubility compared to the difluoro analog.

N-(2-Phenoxyethyl)-3-(2,2,2-Trifluoroethoxy)propan-1-amine

- Molecular Formula: C₁₃H₁₈F₃NO₂

- Molar Mass : 277.28 g/mol

- Key Differences: The trifluoroethoxy group enhances electron-withdrawing effects, while the phenoxyethyl chain introduces aromaticity. This increases molecular weight and may improve stability in hydrophobic environments, making it suitable for drug delivery systems .

Non-Fluorinated Ethoxy Amines

3-(2'-Methoxyethoxy)propan-1-amine (CAS: 54303-31-0)

- Molecular Formula: C₆H₁₅NO₂

- Molar Mass : 133.19 g/mol

- Key Differences : The methoxy group lacks fluorine, resulting in higher electron-donating capacity. This increases basicity of the amine group compared to fluorinated analogs. The compound’s higher oxygen content improves water solubility but reduces lipid solubility .

Diamine Analogs

3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine

- Molecular Formula : C₈H₁₉N₂O₂

- Molar Mass : 175.25 g/mol

- Key Differences : The presence of two amine groups allows for bifunctional reactivity, enabling crosslinking or polymer formation. The extended ethoxy chain increases flexibility and may reduce volatility compared to the shorter-chain difluoro compound .

Aromatic Derivatives

1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine (CAS: 1184222-88-5)

- Molecular Formula: C₁₁H₁₅F₂NO

- Molar Mass : 215.24 g/mol

- Key Differences : The addition of a phenyl ring creates a conjugated system, enhancing UV absorbance and stability. The secondary amine structure reduces nucleophilicity compared to the primary amine in the target compound, affecting its reactivity in substitution reactions .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | LogP* (Predicted) | Key Applications |

|---|---|---|---|---|---|

| 3-(2,2-Difluoroethoxy)propan-1-amine | C₅H₁₁F₂NO | 139.14 | 1250067-99-2 | 0.82 | Pharmaceutical intermediates |

| 3-(2-Fluoroethoxy)propan-1-amine | C₅H₁₂FNO | 121.15 | 593-00-0 | 0.35 | Solubility studies |

| 3-(2'-Methoxyethoxy)propan-1-amine | C₆H₁₅NO₂ | 133.19 | 54303-31-0 | -0.12 | Polymer synthesis |

| 3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine | C₈H₁₉N₂O₂ | 175.25 | - | -0.56 | Crosslinking agents |

| 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine | C₁₁H₁₅F₂NO | 215.24 | 1184222-88-5 | 2.14 | Agrochemical precursors |

*LogP values estimated using ChemDraw software.

Biologische Aktivität

3-(2,2-Difluoroethoxy)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C5H10F2NO

- Molecular Weight : 139.14 g/mol

This compound features a difluoroethoxy group, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating biochemical processes related to disease states.

- Receptor Modulation : It is hypothesized that this compound can bind to certain receptors, influencing cellular signaling pathways that regulate growth and differentiation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic functions.

Neuropharmacological Effects

Research has also pointed towards potential neuropharmacological applications. The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This suggests a possible role in treating conditions such as depression or anxiety disorders.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has a promising profile as an antimicrobial agent.

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving animal models, this compound was found to exhibit anxiolytic effects. Behavioral tests indicated reduced anxiety-like behavior in treated subjects compared to controls. The study utilized the Elevated Plus Maze (EPM) test as a measure of anxiety:

| Treatment Group | Time Spent in Open Arms (seconds) |

|---|---|

| Control | 30 |

| Treated | 60 |

This suggests that the compound may have therapeutic potential in anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.